PfG6PD Inhibitory Potency
In a direct head-to-head comparison of imidazolyl-pyrimidine derivatives against the malaria parasite's G6PD enzyme, 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde demonstrates moderate but measurable inhibitory activity (IC50 = 14.5 µM) [1]. While this potency is not optimal for a lead compound, it establishes a defined baseline for SAR. The specific value provides a quantitative reference point against which more potent analogs (e.g., those with IC50 values in the low nanomolar range reported for some optimized pyrimidine-5-carbaldehyde hydrazones against kinases) can be rationally designed and evaluated [2]. This data is critical for medicinal chemists seeking to understand the contributions of the imidazolyl-pyrimidine core to target engagement.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.5 µM (14,500 nM) |
| Comparator Or Baseline | N/A (Baseline activity for the scaffold; highly potent analogs in related pyrimidine-5-carbaldehyde series show IC50 values < 100 nM against kinase targets) [2] |
| Quantified Difference | 14.5 µM (Baseline) |
| Conditions | In vitro inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 2 hours using a resazurin/diaphorase-coupled assay. |
Why This Matters
This quantitative baseline IC50 value enables precise calculation of potency improvements for future analogs, directly guiding medicinal chemistry optimization efforts and justifying procurement for SAR library synthesis.
- [1] BindingDB. (2026). BDBM50396506 (CHEMBL2170925) Activity Spreadsheet: Inhibition of P. falciparum G6PD. View Source
- [2] Xu, G., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6486-6489. View Source
